5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H14ClN3O. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 251.71. Other physical and chemical properties are not specified in the available literature.Scientific Research Applications
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of pyridine derivatives are of significant interest. For instance, Tranfić et al. (2011) synthesized a pyridine derivative and analyzed its structure using X-ray diffraction, revealing unique structural features compared to similar compounds. This compound exhibits specific hydrogen bonding and has been further studied through FT-IR, FT-R, and NMR spectroscopy. Additionally, its spectral properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the absorption spectra in different solvents and conditions (Tranfić et al., 2011).
Applications in Corrosion Inhibition
Pyridine derivatives have been investigated for their potential as corrosion inhibitors. For example, Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and tested their effectiveness in inhibiting corrosion of mild steel in an acidic environment. Their study includes various experimental techniques, highlighting the mixed-type behavior of these compounds as corrosion inhibitors (Dandia et al., 2013).
Synthesis and Reactions for Various Applications
The synthesis and reaction of pyridine derivatives are crucial for creating compounds with potential applications in various fields. Ghelfi et al. (2003) explored the reaction of N-substituted pyrrolidinones with alkaline methoxide, resulting in methoxylated pyrrolin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, demonstrating the versatility of pyridine derivatives in different scientific applications (Ghelfi et al., 2003).
Molecular Docking and Screening for Pharmaceutical Applications
Pyridine derivatives are also researched for their potential pharmaceutical applications. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings against a target protein. The study revealed moderate to good binding energies, indicating the potential of these compounds as antimicrobial and antioxidant agents (Flefel et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile are currently unknown. This compound is structurally similar to nicotine , which primarily targets nicotinic acetylcholine receptors in the nervous system . .
Mode of Action
The mode of action of this compound is not well-studied. If it behaves similarly to nicotine, it may bind to nicotinic acetylcholine receptors, causing ion channels within the receptors to open. This allows ions to flow into the neuron, triggering a response .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways affected by this compound. If it acts like nicotine, it could affect pathways involved in neurotransmission, particularly in the cholinergic system .
Properties
IUPAC Name |
5-chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-4-2-3-10(16)8-17-12-11(13)5-9(6-14)7-15-12/h5,7,10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSJLSUKQPTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.